2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid
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Overview
Description
2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid is a complex organic compound with the molecular formula C18H17NO6. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and an amide linkage to a dimethoxyphenyl group.
Preparation Methods
The synthesis of 2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The reaction begins with the preparation of the 3,4-dimethoxyphenyl intermediate, which is achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate reagent such as a Grignard reagent or an organolithium compound.
Amide Bond Formation: The intermediate is then coupled with 3-hydroxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Final Product Formation: The final step involves the formation of the (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl group through a condensation reaction, typically using a base such as sodium hydroxide (NaOH) in an appropriate solvent like ethanol
Chemical Reactions Analysis
2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methoxy groups are replaced by other nucleophiles like halides or amines
Scientific Research Applications
2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid can be compared with other similar compounds, such as:
3,4-Dimethoxycinnamic Acid: This compound shares the dimethoxyphenyl group but lacks the amide linkage and hydroxybenzoic acid core.
3-Hydroxybenzoic Acid: This compound has the hydroxybenzoic acid core but lacks the dimethoxyphenyl group and amide linkage.
N-(3,4-Dimethoxyphenyl)benzamide: This compound has the amide linkage and dimethoxyphenyl group but lacks the hydroxybenzoic acid core.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVPPBIEOCMIE-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(C=CC=C2O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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